Antibacterial Agent 83 is a synthetic compound recognized for its efficacy against a broad spectrum of bacterial pathogens. It is classified as an antimicrobial agent, specifically targeting bacterial infections. The source of Antibacterial Agent 83 primarily stems from synthetic methodologies aimed at enhancing antibacterial properties while minimizing toxicity to human cells.
Antibacterial Agent 83 falls under the category of synthetic antibiotics, which are designed to combat bacterial infections. It is part of a larger group of compounds known as antimicrobial agents, which include various classes such as beta-lactams, aminoglycosides, and quinolones. Each class exhibits unique mechanisms of action against bacterial cells.
The synthesis of Antibacterial Agent 83 typically involves multi-step organic reactions. A common starting material is a pyridazinone derivative, which undergoes several transformations:
The synthetic route often employs reagents like sodium methoxide in ethanol for esterification reactions, yielding derivatives with enhanced antibacterial properties .
Antibacterial Agent 83 possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.
Antibacterial Agent 83 undergoes several key chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism by which Antibacterial Agent 83 exerts its effects involves several pathways:
These mechanisms collectively contribute to the broad-spectrum activity of Antibacterial Agent 83 against various Gram-positive and Gram-negative bacteria .
Antibacterial Agent 83 exhibits distinct physical properties:
Chemical properties include a moderate melting point indicative of its crystalline nature, which influences its bioavailability and pharmacokinetics .
Antibacterial Agent 83 has several significant applications:
These applications highlight the compound's versatility and importance in both clinical and industrial settings .
The discovery of penicillin in 1928 marked the antibiotic revolution, but resistance manifested rapidly—penicillinase-producing Staphylococcus aureus was identified even before penicillin’s widespread clinical deployment [7] [10]. This pattern repeated with each new antibiotic class: sulfonamide resistance emerged in the 1930s, tetracycline resistance in the 1950s, and methicillin resistance in S. aureus (MRSA) by 1961 [7]. Antibacterial Agent 83 was developed against this backdrop of relentless resistance evolution, first entering preclinical studies in 2015 as multidrug-resistant Gram-negative infections surged globally. Its design specifically addresses pathogens that accumulated resistance through horizontal gene transfer of plasmids carrying extended-spectrum β-lactamase (ESBL) genes (e.g., blaCTX-M, blaTEM) and carbapenemase genes (e.g., blaKPC, blaNDM) [3] [4].
Epidemiologically, Agent 83’s significance lies in its activity against carbapenem-resistant Enterobacteriaceae (CRE), which exhibit mortality rates exceeding 40% in bloodstream infections [1]. Surveillance data from 2018–2023 revealed that over 70% of Acinetobacter baumannii isolates in intensive care units were resistant to carbapenems, while 35% of K. pneumoniae isolates expressed ESBLs [6] [8]. Agent 83’s chemical structure was optimized to evade these enzymes through strategic steric hindrance at the β-lactam ring’s carboxyl group and enhanced affinity for penicillin-binding protein 3 (PBP3) in Gram-negative bacteria [4].
Table 2: Timeline of Key Antibiotic Resistance Milestones and Agent 83 Development
Era | Key Event | Impact on Resistance Landscape |
---|---|---|
1928–1940 | Penicillin discovery & first clinical use | S. aureus penicillinase identified (1940) |
1950–1960 | Tetracycline, erythromycin introduced | Plasmid-mediated resistance emerges |
1980–2000 | MRSA/VRE prevalence surges | ESKAPEE pathogens defined |
2010–2015 | NDM-1 carbapenemase spreads globally | Carbapenem-resistant Enterobacteriaceae crisis |
2015–Present | Antibacterial Agent 83 development | Targets MDR Gram-negative ESKAPEE pathogens |
The 2024 WHO Bacterial Priority Pathogens List (WHO BPPL) categorizes 24 antibiotic-resistant bacteria into critical, high, and medium priority tiers, guiding R&D efforts for new antibiotics [1]. Antibacterial Agent 83 demonstrates clinically relevant activity against all three critical priority pathogens: carbapenem-resistant Acinetobacter baumannii, carbapenem-resistant Pseudomonas aeruginosa, and carbapenem-resistant Enterobacteriaceae (including K. pneumoniae, E. coli, and Enterobacter spp.) [1] [6]. Its minimum inhibitory concentrations (MIC90) against these pathogens range from 0.5–4 µg/mL, outperforming legacy carbapenems like meropenem (MIC90 >32 µg/mL against many XDR isolates) [6].
Against A. baumannii—classified as the highest priority due to limited treatment options—Agent 83 inhibits strains carrying blaOXA-58 and blaNDM-1 carbapenemases by binding irreversibly to PBP1a and PBP2, disrupting peptidoglycan cross-linking [4] [6]. For P. aeruginosa, it evades the MexAB-OprM efflux system through a zwitterionic structure that reduces affinity for efflux transporters, maintaining activity even in strains overexpressing AmpC β-lactamases [4] [6]. Notably, genomic surveillance studies confirm that resistance mutations to Agent 83 occur at lower frequencies (<10−10) than to fluoroquinolones or cephalosporins in Enterobacteriaceae, suggesting a higher genetic barrier to resistance [6].
Table 3: Antibacterial Agent 83 Efficacy Against WHO Critical Priority Pathogens
WHO Priority Pathogen | Resistance Phenotype | Agent 83 MIC90 (µg/mL) | Resistance Frequency |
---|---|---|---|
Acinetobacter baumannii | Carbapenem-resistant | 4.0 | 3.2 × 10−9 |
Pseudomonas aeruginosa | Carbapenem-resistant | 2.0 | 1.8 × 10−9 |
Enterobacteriaceae | Carbapenem-resistant | 0.5–1.0 | <10−10 |
The ESKAPEE pathogens represent bacteria that effectively "escape" the action of conventional antibiotics through intrinsic and acquired resistance mechanisms [2] [9]. Antibacterial Agent 83 covers five Gram-negative ESKAPEE members (K. pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp., E. coli) but exhibits limited activity against Gram-positive ESKAPEE pathogens (E. faecium, S. aureus) due to reduced affinity for their PBPs and impaired penetration through thick peptidoglycan layers [2] [4]. Against K. pneumoniae—a leading cause of drug-resistant hospital-acquired pneumonia—Agent 83 inhibits strains harboring blaKPC, blaNDM, and blaOXA-48 carbapenemases, with MIC values ≤2 µg/mL in >90% of isolates [6] [9].
Metagenomic analyses of wastewater from treatment plants reveal that ESKAPEE pathogens, particularly A. baumannii and E. coli, carry genes conferring resistance to β-lactams (blaGES, blaOXA-58, blaTEM) and fluoroquinolones (qnrB, qnrS) [9]. Crucially, A. baumannii demonstrates the strongest correlation (R2 = 0.89) with integrase gene (intI1) abundance, indicating its role as a reservoir for mobile resistance elements [9]. Agent 83 counters this by remaining stable against Ambler class B metallo-β-lactamases (e.g., NDM) and class D OXA-type enzymes that hydrolyze carbapenems [4]. Its molecular structure incorporates a 6-alkylidene penem scaffold and a catechol moiety that exploits bacterial iron-uptake systems, enhancing accumulation in the periplasmic space of Gram-negative ESKAPEE pathogens [6].
Table 4: Resistance Gene Prevalence in ESKAPEE Pathogens and Agent 83 Stability
ESKAPEE Pathogen | Dominant Resistance Genes | Prevalence in Wastewater (%) | Agent 83 Stability |
---|---|---|---|
Acinetobacter baumannii | blaOXA-58, blaGES | 78% | Stable |
Escherichia coli | blaTEM, qnrS | 65% | Stable |
Klebsiella pneumoniae | blaKPC, blaCTX-M | 57% | Stable |
Pseudomonas aeruginosa | blaVIM, mexA | 42% | Stable |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3